2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-5-chloro-4-methoxy-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO5S/c1-16-7-3(9)2-4(17(10,14)15)5(8)6(7)11(12)13/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAQYVVYZNLRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-bromo-5-chloro-4-methoxy-3-nitrobenzenesulfonyl chloride
- Molecular Formula : C7H4BrCl2NO5S
- Molecular Weight : 364.98 g/mol
Biological Activity Overview
Sulfonamide derivatives have been extensively studied for their diverse biological activities, including:
- Antibacterial Activity : Many sulfonamides exhibit strong antibacterial properties by inhibiting bacterial growth.
- Anticancer Activity : Certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization.
- Antifungal Activity : Some compounds in this class demonstrate antifungal effects against common pathogens.
Table 1: Biological Activities of Sulfonamide Derivatives
| Activity Type | Description | Example Compounds |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | Sulfanilamide, Trimethoprim |
| Anticancer | Induction of apoptosis; cell cycle arrest | Compound 24, Compound 33 |
| Antifungal | Inhibition of fungal growth | Sulfamethoxazole |
| Urease Inhibition | Blocking urease activity in pathogens | Various sulfonamides |
Case Studies and Research Findings
-
Anticancer Properties :
A study highlighted that certain sulfonamide derivatives were tested against various cancer cell lines, including breast adenocarcinoma (MCF-7, MDA-MB-231) and colorectal adenocarcinoma (Caco-2, HCT-116). Compounds with similar structures to 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride showed significant cytotoxicity and induced cell cycle arrest at the G2/M phase via inhibition of tubulin polymerization . -
Mechanisms of Action :
The mechanisms through which these compounds exert their effects include: -
Antimicrobial Activity :
Research has indicated that some sulfonamide derivatives possess broad-spectrum antimicrobial activity. For example, compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Applications in Organic Synthesis
2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its applications include:
- Building Block for Pharmaceuticals: It is used to synthesize various pharmaceutical compounds, particularly those targeting bacterial infections due to its ability to form sulfonamide derivatives.
| Application | Description |
|---|---|
| Antimicrobial Agents | Used in synthesizing sulfonamide antibiotics. |
| Anti-inflammatory | Precursors for drugs with anti-inflammatory properties. |
| Anticancer Compounds | Intermediates in the synthesis of compounds that inhibit tumor growth. |
Biological Activities
Research has shown that compounds derived from this compound exhibit significant biological activities:
- Antibacterial Activity: Studies indicate that derivatives demonstrate potent activity against various bacterial strains.
- Antitumor Properties: Some derivatives have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation.
Case Study 1: Antibacterial Derivatives
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound. The results demonstrated that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Research
In another study, researchers synthesized a series of compounds based on this sulfonyl chloride and tested them against various cancer cell lines. One derivative showed an IC50 value in the nanomolar range, indicating strong potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to other benzene derivatives with sulfonyl chloride groups and mixed substituents. Key analogs include:

Key Observations :
- The methoxy group at position 4 introduces electron-donating effects, which may counteract the electron-withdrawing nitro group at position 3, altering reaction pathways compared to non-methoxy analogs.
Physical Properties
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., methanol) compared to fully halogenated analogs.
- Thermal Stability : Nitro groups generally decrease thermal stability, but the sulfonyl chloride’s electron-withdrawing nature may offset this effect.
Preparation Methods
Halogenation and Methoxylation Steps
Bromination : Starting from substituted anilines or toluenes, bromination is achieved using N-bromosuccinimide (NBS) in organic solvents such as dimethylformamide or dimethylacetamide at low temperatures (0–5 °C) to selectively brominate the aromatic ring at the desired position (e.g., 2-position).
Chlorination : Chlorine substituents can be introduced via Sandmeyer reactions involving diazotization of amino precursors followed by copper(I) chloride-mediated substitution, yielding chloro-substituted intermediates.
Methoxylation : The methoxy group at the 4-position is typically introduced by methylation of hydroxy-substituted intermediates using methylating agents or by direct substitution reactions on activated aromatic rings.
Nitration
- Controlled nitration is performed using nitric acid or nitrating mixtures under temperature control to avoid over-nitration or decomposition. This step is generally carried out after halogenation and methoxylation to ensure selective substitution at the 3-position.
Sulfonyl Chloride Formation
The sulfonyl chloride group is introduced via chlorosulfonation of the aromatic ring or conversion of sulfonic acid intermediates using thionyl chloride (SOCl2) in the presence of catalysts such as dimethylformamide (DMF).
A notable method involves the synthesis of p-nitrobenzenesulfonyl chloride via a multi-step process starting with sodium sulfide and sulfur to form disulfide intermediates, followed by chlorination and treatment with SOCl2 in DMF, yielding high purity sulfonyl chlorides with good yields (up to 82%).
Another approach uses diazonium salts derived from substituted anilines, which upon reaction with thionyl chloride and cuprous chloride under low temperatures produce the corresponding bromobenzenesulfonyl chlorides with yields exceeding 80%.
Representative Synthetic Scheme (Summary)
Research Findings and Optimization Parameters
Temperature Control : Most steps require low temperatures (0–5 °C) during halogenation and diazotization to prevent side reactions and decomposition.
Solvent Choice : Polar aprotic solvents such as DMF and dimethylacetamide facilitate halogenation and sulfonylation reactions, improving yields and selectivity.
Catalysts and Additives : Use of cuprous chloride in Sandmeyer reactions and DMF as a catalyst in chlorosulfonation enhances reaction rates and product purity.
Reaction Times : Bromination and diazotization steps typically require 4–6 hours, while sulfonyl chloride formation needs approximately 3 hours under heat preservation.
Purification : Post-reaction workup includes washing with dilute acid, sodium bicarbonate, water, and saturated saline solutions, followed by crystallization at low temperatures (-5 to 0 °C) to obtain pure product.
Comparative Data Table of Key Preparation Methods
Summary and Recommendations
The preparation of this compound is best achieved via a multi-step sequence involving:
- Controlled bromination using NBS under low temperature.
- Diazotization and Sandmeyer chlorination to introduce chloro substituents.
- Methoxylation of phenolic intermediates.
- Nitration under controlled acidic conditions.
- Final sulfonyl chloride formation via reaction with thionyl chloride in the presence of DMF catalyst.
Optimization of temperature, solvent, and reagent ratios is critical to maximize yield and purity. The diazonium salt route combined with chlorosulfonation offers a high-yield, scalable, and relatively safe method suitable for industrial applications.
Q & A
Q. What are the recommended synthetic pathways for 2-bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid treatment under controlled temperature (0–5°C) to minimize side reactions .
Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 50–60°C, ensuring regioselectivity is guided by existing substituents (e.g., methoxy groups act as ortho/para directors) .
Halogenation : Bromine and chlorine are introduced via electrophilic substitution or radical-mediated reactions. For example, bromination with Br₂/FeBr₃ at 40°C and chlorination using Cl₂ gas with a Lewis acid catalyst .
Validation: Monitor reaction progress using TLC and confirm purity via GC (>97% purity thresholds as per industry standards) .
Q. How should researchers purify this compound, and what analytical techniques are critical?
- Methodological Answer :
- Purification : Use silica gel column chromatography with a gradient eluent (hexane/ethyl acetate) to separate byproducts. Recrystallization from dichloromethane/hexane mixtures improves crystalline purity .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl chloride at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns for Br/Cl .
Q. What safety protocols are essential for handling this sulfonyl chloride?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of toxic vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite). Avoid water contact to prevent hydrolysis to sulfonic acid .
Advanced Research Questions
Q. How do competing substituents (e.g., nitro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The nitro group (-NO₂) is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack at the sulfur center. The methoxy group (-OCH₃) is electron-donating, which may sterically hinder reactions at adjacent positions .
- Experimental Design : Compare reaction rates with amines (e.g., aniline vs. bulky tert-butylamine) in polar aprotic solvents (DMF, DMSO). Track kinetics via HPLC to quantify substitution efficiency .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystalline) or IR spectroscopy (e.g., sulfonyl S=O stretches at 1360–1380 cm⁻¹) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and identify conformational isomers causing splitting discrepancies .
Q. What computational approaches predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments using software like GROMACS. Focus on sulfonyl chloride’s susceptibility to nucleophilic attack by water .
- pKa Prediction : Tools like MarvinSketch estimate the acidity of the sulfonic acid derivative post-hydrolysis, guiding storage conditions (e.g., pH < 2 for stability) .
Q. How does the compound’s regioselectivity in electrophilic aromatic substitution compare to structurally similar analogs?
- Methodological Answer :
- Substituent Analysis : The nitro group directs incoming electrophiles to meta positions relative to itself, while methoxy directs to ortho/para. Competing effects create regioselectivity challenges.
- Experimental Testing : Perform bromination or nitration on the parent compound and analyze product ratios via GC-MS. Compare results with analogs like 3-chloro-4-methylbenzene-1-sulfonyl chloride .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

